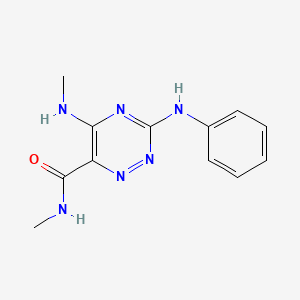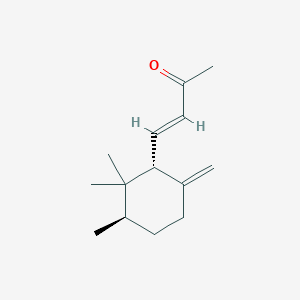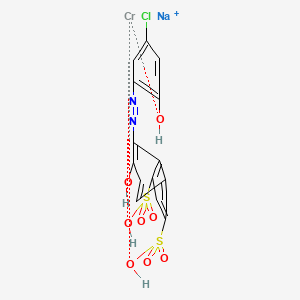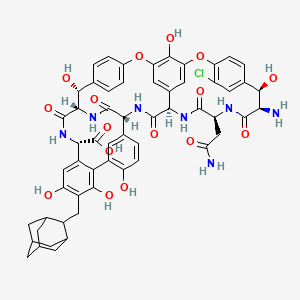
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, may have unique properties due to the presence of the nicotinamido and fluoro-naphthyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Nicotinamido Group: The nicotinamido group can be introduced through a nucleophilic substitution reaction using nicotinic acid or its derivatives.
Introduction of Fluoro-Naphthyl Group: The fluoro-naphthyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoro-naphthyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may yield various substituted triazines.
Scientific Research Applications
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nicotinamido-6-phenyl-s-triazine: Similar structure but with a phenyl group instead of a fluoro-naphthyl group.
2-Amino-4-nicotinamido-6-chloro-s-triazine: Similar structure but with a chloro group instead of a fluoro-naphthyl group.
Uniqueness
The presence of the fluoro-naphthyl group in 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine may impart unique properties, such as increased lipophilicity or specific interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
92616-18-7 |
|---|---|
Molecular Formula |
C19H13FN6O |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[4-amino-6-(3-fluoronaphthalen-2-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13FN6O/c20-15-9-12-5-2-1-4-11(12)8-14(15)16-23-18(21)26-19(24-16)25-17(27)13-6-3-7-22-10-13/h1-10H,(H3,21,23,24,25,26,27) |
InChI Key |
PJOUSJMHTXCPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




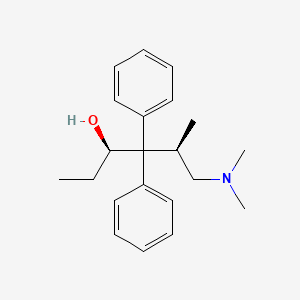


![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
